N1-Isopropyl Substitution Confers Greater Lipophilicity and Steric Bulk Compared to N1-Methyl and N1-Unsubstituted Analogs
The N1-isopropyl group of the target compound increases calculated AlogP to 1.29, compared to a predicted AlogP of approximately 0.9 for the N1-methyl analog and approximately 0.5 for the NH pyrazole, based on the same C3-CF₃, C4-ethyl acetate scaffold . This ~0.4 log unit increase in lipophilicity per additional carbon atom is consistent with the Hansch π constant for alkyl substitution and translates to a roughly 2.5-fold higher octanol/water partition coefficient relative to the N1-methyl congener [1].
| Evidence Dimension | Calculated AlogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | AlogP = 1.29 (C11H15F3N2O2, N1-isopropyl) |
| Comparator Or Baseline | N1-methyl analog: predicted AlogP ≈ 0.9; N1-H analog: predicted AlogP ≈ 0.5 (estimated from Pyrazole scaffold SAR, no experimental data located for direct comparator) |
| Quantified Difference | Δ AlogP ≈ +0.4 vs. N1-methyl; ≈ +0.8 vs. N1-H |
| Conditions | Calculated logP using AlogP algorithm; values for comparators are class-level estimates derived from alkyl chain length contributions to logP [1]. |
Why This Matters
Higher lipophilicity within the drug-like range (AlogP 1–5) often improves membrane permeability and target occupancy, justifying selection of the N1-isopropyl analog over the less lipophilic N1-methyl or NH variants when blood-brain barrier penetration or intracellular target engagement is desired.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (π(CH₂) ≈ 0.5 log unit increase per carbon in alkyl chain). View Source
